molecular formula C7H4Cl2N2 B1361845 3,5-Dichloro-1H-indazole CAS No. 36760-20-0

3,5-Dichloro-1H-indazole

Cat. No.: B1361845
CAS No.: 36760-20-0
M. Wt: 187.02 g/mol
InChI Key: QQZISIWJMCCCNH-UHFFFAOYSA-N
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Description

3,5-Dichloro-1H-indazole is a chemical compound used as a pharmaceutical intermediate . It is part of the Thermo Scientific Chemicals brand product portfolio . It is known to enhance the agonist activity at the A1 adenosine receptor .


Synthesis Analysis

The synthesis of 1H- and 2H-indazoles, such as this compound, has been the subject of recent research . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Molecular Structure Analysis

The molecular formula of this compound is C7H4Cl2N2 . The InChI Key is QQZISIWJMCCCNH-UHFFFAOYSA-N .


Chemical Reactions Analysis

Indazole-containing derivatives, including this compound, have been synthesized through various methods . These methods include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .


Physical and Chemical Properties Analysis

This compound is a white powder . It has an assay (HPLC) of ≥94.0% and a melting point of 236.5-245.5°C . It is sparingly soluble in water (0.26 g/L at 25°C) .

Scientific Research Applications

  • Chemical Synthesis and Derivatives :

    • 3,5-Dichloro-1H-indazole derivatives are used in chemical synthesis. For instance, 1.2-Dimethylindazolium-3-carboxylates, derivatives of indazole alkaloids, are used for decarboxylation to give intermediary N-heterocyclic carbenes of indazole. These can be trapped with iso(thio)cyanates to amidates, demonstrating the utility of indazole derivatives in complex chemical synthesis processes (Schmidt et al., 2006).
  • Medicinal Chemistry and Drug Synthesis :

    • Indazole and its derivatives are significant in medicinal chemistry. The synthesis of C3-arylated indazole and pyrazoles, which are critical in agrochemicals and pharmaceuticals, is enhanced by a Pd(II)/Phen catalyst that enables direct C-3 arylation of indazole with ArI or ArBr (Ye et al., 2013).
    • Indazolium trans-[tetrachlorobis(1H-indazole)ruthenate(III)] and its analogues are studied as promising redox-active anticancer drug candidates. Their interaction with proteins, coordination in tumor tissues, and oxidation states are of particular interest (Hummer et al., 2013).
  • Enzyme Inhibition and Biological Activity :

    • Indazole-carboxamides have been identified as highly potent, selective, competitive, and reversible inhibitors of monoamine oxidase B (MAO-B), a significant enzyme in the brain. This indicates their potential in treating neurological disorders (Tzvetkov et al., 2014).
  • Catalysis and Polymerization :

    • Palladium(II) complexes bearing 3,5-bis(indazol-2-ylmethyl)toluene have been synthesized and tested as catalysts in ethylene polymerization and C–C coupling reactions, indicating the role of indazole derivatives in catalytic processes (Hurtado et al., 2010).
  • Antimicrobial and Antifungal Applications :

    • Indazole scaffolds have shown significant antimicrobial and antifungal activities, indicating their potential use in developing new treatments for bacterial and fungal infections (Panda et al., 2022).
  • Material Science and Corrosion Inhibition :

    • Triazole derivatives, which are structurally related to indazoles, have been used for corrosion protection of mild steel in hydrochloric acid solution, suggesting the potential application of indazole derivatives in material science and corrosion inhibition (Bentiss et al., 2007).

Safety and Hazards

3,5-Dichloro-1H-indazole may cause skin irritation, serious eye irritation, and respiratory irritation . Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended when handling this compound . It should be used only outdoors or in a well-ventilated area .

Future Directions

Indazole-containing derivatives, including 3,5-Dichloro-1H-indazole, have been the focus of recent research due to their wide range of chemical and biological properties . They have been used in the development of new drugs, with a focus on regiocontrolled synthesis of substituted imidazoles . The future of indazole research lies in further exploring its potential in medicinal chemistry and drug development .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-1H-indazole plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit tyrosine kinase fibroblast growth factor receptors, which are involved in cell proliferation and differentiation . This inhibition can lead to the suppression of cancer cell growth, making it a potential candidate for anticancer therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can affect cellular metabolism by inhibiting key metabolic enzymes, thereby disrupting the energy production pathways in cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, this compound inhibits tyrosine kinase fibroblast growth factor receptors by binding to their active sites, preventing the phosphorylation of downstream signaling molecules . This inhibition disrupts the signaling pathways that promote cell proliferation and survival, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, maintaining its biological activity over extended periods

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity, highlighting the importance of dose optimization in therapeutic applications . Threshold effects have also been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can inhibit key metabolic enzymes, such as cytochrome P450 enzymes, affecting the metabolism of other drugs and endogenous compounds . This inhibition can lead to altered metabolic flux and changes in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . For example, this compound can be transported into cells via organic anion transporters, leading to its accumulation in the cytoplasm and subsequent interaction with target biomolecules.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, this compound can localize to the nucleus, where it interacts with nuclear receptors and transcription factors, modulating gene expression and cellular responses.

Properties

IUPAC Name

3,5-dichloro-2H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H4Cl2N2/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQZISIWJMCCCNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70296291
Record name 3,5-Dichloro-1H-indazole
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Molecular Weight

187.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36760-20-0
Record name 3,5-Dichloro-1H-indazole
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Record name 36760-20-0
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Record name 3,5-Dichloro-1H-indazole
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Record name 3,5-dichloro-1H-indazole
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